molecular formula C16H16N4OS B12142480 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

Cat. No.: B12142480
M. Wt: 312.4 g/mol
InChI Key: NMNUOCCGTAKXAX-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various pharmacological applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3-methoxybenzyl chloride under basic conditions to introduce the methoxyphenyl group.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential neuroprotective, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Thiadiazole Derivatives: Compounds with a thiadiazole ring instead of a triazole ring.

    Oxadiazole Derivatives: Compounds with an oxadiazole ring.

Uniqueness

3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is unique due to its specific combination of a methoxyphenyl group, a thioether linkage, and a triazole ring

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H16N4OS/c1-21-14-9-5-6-12(10-14)11-22-16-19-18-15(20(16)17)13-7-3-2-4-8-13/h2-10H,11,17H2,1H3

InChI Key

NMNUOCCGTAKXAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=CC=C3

Origin of Product

United States

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